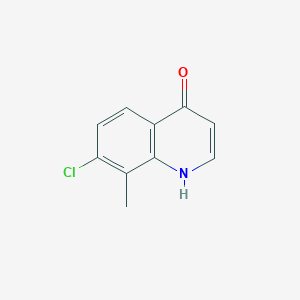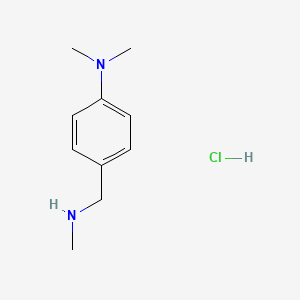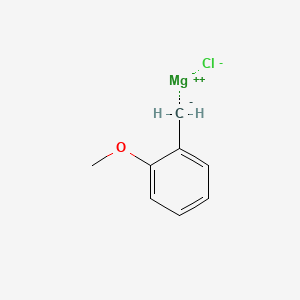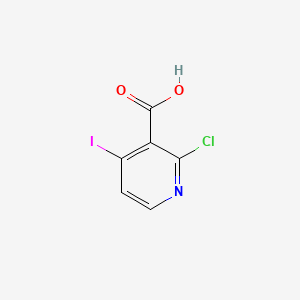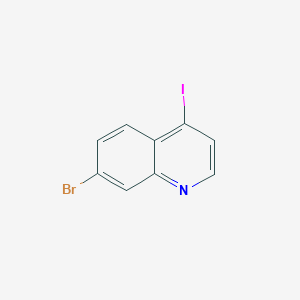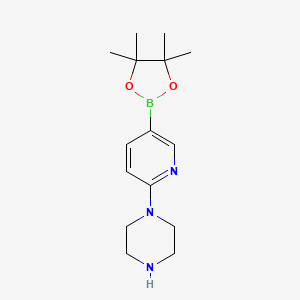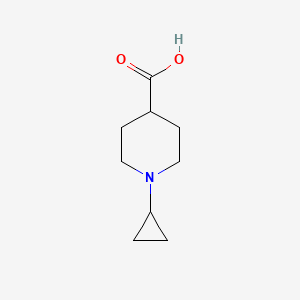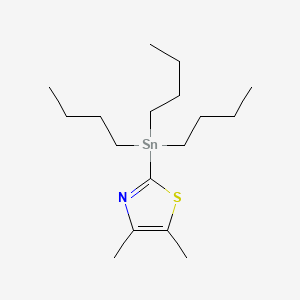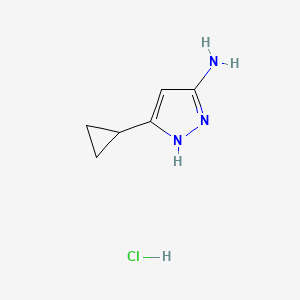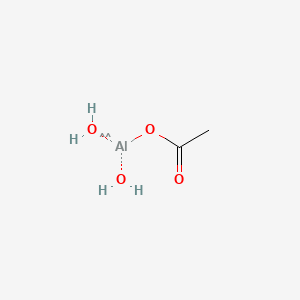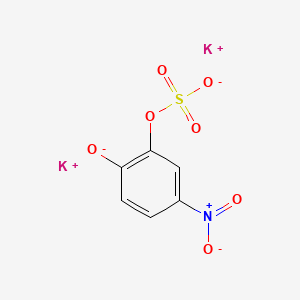
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol sulfate dipotassium salt, primarily targets glycosaminoglycan (GAG)-degrading enzymes . These enzymes, such as arylsulfatase B, play a crucial role in the breakdown of GAGs, which are long unbranched polysaccharides consisting of a repeating disaccharide unit .
Mode of Action
The interaction of this compound with its targets involves serving as a substrate for these enzymes . The compound’s interaction with these enzymes leads to their activation, which in turn triggers the degradation of GAGs .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the metabolism of GAGs . By serving as a substrate for GAG-degrading enzymes, it facilitates the breakdown of these complex molecules. The downstream effects of this process include the generation of simpler molecules that can be further metabolized or excreted by the body .
Pharmacokinetics
As a substrate for gag-degrading enzymes, it is reasonable to assume that it is metabolized in the body following its interaction with these enzymes .
Result of Action
The molecular and cellular effects of the action of this compound involve the degradation of GAGs . This process results in the generation of simpler molecules, which can have various effects on cellular functions depending on the specific type of GAG that is broken down .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate can be synthesized through the sulfonation of 4-nitrocatechol. The reaction typically involves the use of sulfuric acid and potassium hydroxide under controlled conditions to yield the dipotassium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include further oxidized nitro derivatives.
Reduction: Products include 2-amino-5-hydroxyphenyl sulfate.
Substitution: Products vary depending on the nucleophile used, such as alkylated or aminated derivatives.
Scientific Research Applications
Dipotassium 2-hydroxy-5-nitrophenyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for studying sulfatase enzyme activity.
Medicine: Investigated for its potential role in drug development and enzyme assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-nitrophenyl sulfate: Similar in structure but lacks the hydroxyl group.
4-Nitrocatechol sulfate monohydrate: Similar but includes a monohydrate form.
Potassium p-tolyl sulfate: Similar sulfate compound with a different aromatic ring structure
Uniqueness
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and substrate specificity for sulfatase enzymes. This makes it particularly valuable in biochemical assays and research .
Properties
CAS No. |
14528-64-4 |
|---|---|
Molecular Formula |
C6H5KNO7S |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13); |
InChI Key |
AUGGQAUQKGFRIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K] |
Key on ui other cas no. |
14528-64-4 |
Pictograms |
Irritant |
Related CAS |
10485-66-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



